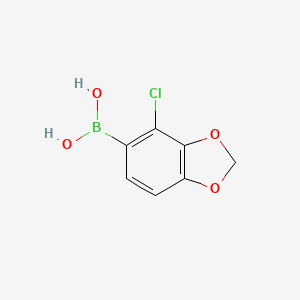

(4-Chloro-1,3-benzodioxol-5-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Chloro-1,3-benzodioxol-5-yl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to an oxygen atom and two carbon atoms . Boronic acids are highly valuable building blocks in organic synthesis .

Molecular Structure Analysis

The molecular formula of “(4-Chloro-1,3-benzodioxol-5-yl)boronic acid” is C7H6BClO4 . The average mass is 200.384 Da .

Chemical Reactions Analysis

Boronic acids, including “(4-Chloro-1,3-benzodioxol-5-yl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chloro-1,3-benzodioxol-5-yl)boronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 347.3±52.0 °C at 760 mmHg, and a flash point of 163.9±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling

(4-Chloro-1,3-benzodioxol-5-yl)boronic acid: is a pivotal reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds, allowing for the synthesis of various aromatic compounds. The boronic acid acts as a partner for the cross-coupling with halide-containing compounds, under the presence of a palladium catalyst, to create biaryl structures which are prevalent in pharmaceuticals and agrochemicals.

Protodeboronation

This compound is also used in protodeboronation studies . Protodeboronation refers to the removal of the boron group from boronic esters, which is a significant step in synthetic chemistry. This process is essential for the modification of complex molecules and has been applied in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B.

Radical-Polar Crossover Reactions

The boronic acid derivative is utilized in radical-polar crossover reactions . These reactions involve the generation of radicals that undergo transformation into polar species, which then participate in further chemical reactions. This method is particularly useful for creating complex molecular architectures with high precision.

Homologation Reactions

Homologation reactions involve the lengthening of the carbon chain of a molecule(4-Chloro-1,3-benzodioxol-5-yl)boronic acid can be used in Matteson homologation , where the boronic ester is transformed into a longer alkyl chain. This is particularly valuable for the synthesis of various steroids and terpenes.

Conjugative Cross-Couplings

In conjugative cross-couplings , the boronic acid acts as a building block to join two different molecular fragments . This application is crucial for the construction of complex molecules, especially in the field of medicinal chemistry where it can lead to the discovery of new drugs.

Arylation, Alkenylation, and Alkynylation

The compound is instrumental in arylation, alkenylation, and alkynylation reactions . These reactions are used to attach aryl, alkenyl, or alkynyl groups to other molecules, which is a fundamental process in the synthesis of diverse organic compounds, including materials for organic electronics and ligands for catalysis.

Asymmetric Hydroboration

Asymmetric hydroboration is a synthetic method used to introduce chirality into molecules(4-Chloro-1,3-benzodioxol-5-yl)boronic acid can be involved in such reactions to create chiral centers, which are essential in the production of enantiomerically pure pharmaceuticals .

Functional Group Transformations

Lastly, this boronic acid is used in various functional group transformations . It can be converted into a wide range of functional groups, such as alcohols, amines, and halides. These transformations are fundamental in organic synthesis, allowing for the preparation of a diverse array of compounds from a single boronic acid derivative.

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

This compound is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The boronic acid is transferred from boron to palladium during the transmetalation process .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of biomolecules.

Pharmacokinetics

Boronic acids, in general, are known for their good bioavailability and stability .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, potentially altering their structure and function .

Action Environment

The action of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid, like other boronic acids, is influenced by various environmental factors. The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other functional groups .

Zukünftige Richtungen

The future directions for the research and application of boronic acids, including “(4-Chloro-1,3-benzodioxol-5-yl)boronic acid”, could involve the development of more efficient and versatile synthesis methods . Additionally, the potential applications of boronic acids in various chemical reactions and their role in the synthesis of complex organic compounds present exciting opportunities for future research .

Eigenschaften

IUPAC Name |

(4-chloro-1,3-benzodioxol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-6-4(8(10)11)1-2-5-7(6)13-3-12-5/h1-2,10-11H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYXAXODQACACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C=C1)OCO2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-1,3-benzodioxol-5-yl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)

![2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindine-3-carbonitrile](/img/structure/B2865862.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2865863.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865864.png)

![5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2865868.png)

![[(1S,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B2865869.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865870.png)

![5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2865871.png)